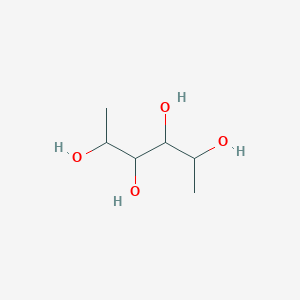

Hexane-2,3,4,5-tetraol

Description

Properties

Molecular Formula |

C6H14O4 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

hexane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H14O4/c1-3(7)5(9)6(10)4(2)8/h3-10H,1-2H3 |

InChI Key |

TZQPAZWGRJYTLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C(C)O)O)O)O |

Origin of Product |

United States |

Stereochemistry, Isomerism, and Conformational Analysis of Hexane 2,3,4,5 Tetraol

Stereochemical Diversity of Hexane-2,3,4,5-tetraol

Enumeration and Classification of Diastereomers and Enantiomers

A molecule's maximum number of possible stereoisomers can be determined using the formula 2ⁿ, where 'n' represents the number of chiral centers. libretexts.orgpressbooks.pub For this compound, with its four chiral centers, the theoretical maximum number of stereoisomers is 2⁴, which equals 16. libretexts.orglumenlearning.com These 16 distinct stereoisomers exist as eight pairs of enantiomers. lumenlearning.comlibretexts.org

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other; they have opposite configurations (R/S) at all four chiral centers. lumenlearning.comlibretexts.org Diastereomers, conversely, are stereoisomers that are not mirror images of one another. pressbooks.publumenlearning.com This relationship applies to any pair of this compound stereoisomers that are not enantiomers. For example, a molecule with an (R,R,S,S) configuration is the enantiomer of the (S,S,R,R) molecule, but it is a diastereomer of molecules with configurations like (R,S,S,S) or (S,R,S,R). Diastereomers which differ in the configuration of only one chiral center are specifically known as epimers. lumenlearning.com

Table 1: Stereochemical Relationships of this compound Isomers

| Isomer Configuration | Relationship to (2R, 3R, 4R, 5R) | Type |

| (2S, 3S, 4S, 5S) | Opposite configuration at ALL centers | Enantiomer |

| (2S, 3R, 4R, 5R) | Opposite configuration at ONE center | Diastereomer (Epimer) |

| (2S, 3S, 4R, 5R) | Opposite configuration at TWO centers | Diastereomer |

| (2S, 3S, 4S, 5R) | Opposite configuration at THREE centers | Diastereomer |

Assignment of Absolute and Relative Configurations (R/S Nomenclature)

The absolute configuration of each chiral center is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) rules. myheplus.commasterorganicchemistry.comlibretexts.org This system prioritizes the four groups attached to a stereocenter based on atomic number. masterorganicchemistry.comchadsprep.com

Steps for Assigning R/S Configuration:

Prioritize Substituents: Each of the four groups attached to the chiral carbon is ranked, with the highest priority (1) given to the group whose first atom has the highest atomic number. If there is a tie, the process continues outward along the substituent chains until the first point of difference is found. myheplus.commasterorganicchemistry.comchadsprep.com

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (4) points away from the observer. masterorganicchemistry.comlibretexts.org

Determine Configuration: The path from priority group 1 to 2 to 3 is traced. If this path is clockwise, the configuration is assigned 'R' (from the Latin rectus, for right). masterorganicchemistry.comlibretexts.org If the path is counter-clockwise, the configuration is 'S' (from the Latin sinister, for left). masterorganicchemistry.comlibretexts.org

For example, in the isomer (2R,3R,4S,5S)-hexane-2,3,4,5-tetraol nih.gov, the 'R' or 'S' designation for each of the carbons 2, 3, 4, and 5 is determined by applying these rules. According to IUPAC naming conventions, when numbering the carbon chain, priority is given to the end that results in the lowest number for an 'R' configured center if a choice exists. chemicalforums.com

Stereoselective and Enantioselective Synthesis of this compound Isomers

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of each of the four chiral centers.

Control of Stereocenters during Catalytic Hydrogenation

Catalytic hydrogenation is a powerful method for the synthesis of polyols from unsaturated precursors or molecules with carbonyl groups, such as diketones (e.g., hexane-2,3,4,5-tetraone). The stereochemical outcome of the reaction is influenced by several factors:

Catalyst Selection: Different metal catalysts (e.g., Ruthenium, Rhodium, Platinum) exhibit different selectivities. For instance, studies on other polyols have shown that ruthenium-based catalysts are effective in hydrogenation reactions. researchgate.net

Substrate Conformation: The substrate can adsorb onto the catalyst surface in a preferred conformation, leading to the delivery of hydrogen from one face of the molecule, thereby directing the stereochemistry of the newly formed hydroxyl groups.

Reaction Conditions: Parameters such as temperature, pressure, and solvent can affect the catalyst's activity and the reaction's stereoselectivity.

While specific studies detailing the stereoselective hydrogenation to form this compound are not prevalent, the general principles of heterogeneous catalysis suggest that by carefully selecting the catalyst and conditions, it is possible to influence the diastereomeric ratio of the resulting tetraol product.

Strategies for Chiral Purity Enhancement and Preservation (>92% stereopurity)

Achieving high stereopurity often requires separating a desired stereoisomer from a mixture. Several established techniques are employed for this purpose.

Diastereomeric Crystallization: This is a common industrial method for resolving enantiomers. wikipedia.org The racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or mandelic acid) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the enantiomerically pure compound.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column (e.g., HPLC) to separate enantiomers. wvu.edumdpi.com The enantiomers interact differently with the CSP, causing them to move through the column at different rates and allowing for their separation. nih.gov This method is highly effective for both analytical quantification and preparative-scale purification to achieve high enantiomeric excess. wvu.edunih.gov

Table 2: Methods for Enhancing Chiral Purity

| Method | Principle | Application |

| Diastereomeric Crystallization | A racemic mixture is converted into a pair of diastereomers, which are then separated based on differences in solubility. wikipedia.org | Large-scale industrial resolution of enantiomers. |

| Chiral HPLC | Enantiomers are separated based on their differential interactions with a chiral stationary phase. wvu.edumdpi.com | Analytical and preparative separation of enantiomers to high purity. |

| Preferential Crystallization | Seeding a supersaturated solution of a racemate with crystals of one enantiomer induces the crystallization of that enantiomer. wikipedia.org | Resolution of conglomerate-forming racemic compounds. |

Impact of Aldose-Ketose Isomerization on Stereochemistry

Aldose-ketose isomerization is the interconversion between an aldose (a sugar with an aldehyde group) and a ketose (a sugar with a ketone group). perlego.com This reaction is readily catalyzed by acid or base and proceeds through an enediol tautomeric intermediate. perlego.com

This process has a significant impact on stereochemistry because it can destroy a chiral center. For example, if a synthesis of this compound were to start from an aldohexose precursor (with a chiral center at C2), exposure to basic or acidic conditions could cause isomerization. The formation of the planar enediol intermediate at C1-C2 temporarily removes the chirality at C2. When the molecule reverts from the enediol to a carbonyl, the proton can add back to C2 from either face, leading to a mixture of the original aldose and its C2 epimer. This scrambling of stereochemistry at a key center would result in a mixture of diastereomeric products after subsequent reduction of the carbonyl group. A similar loss of stereochemical information can occur at the carbon alpha to the carbonyl in a ketose precursor. perlego.com In some syntheses of other tetrols, this isomerization has been shown to erase a stereocenter, leading to a nearly 1:1 mixture of cis- and trans- products. rsc.org

Conformational Preferences and Dynamics of this compound

The flexible nature of the acyclic carbon chain of this compound allows it to adopt numerous conformations through rotation around its single bonds. However, not all possible conformations are equally stable. The molecule's preferred three-dimensional shapes are largely dictated by the interplay of steric hindrance between its constituent atoms and, more significantly, by the formation of intramolecular hydrogen bonds.

In this compound, the four hydroxyl groups provide multiple sites for both hydrogen bond donation and acceptance. The proximity of these groups along the carbon backbone facilitates the formation of a network of hydrogen bonds. For instance, the hydroxyl group on carbon 2 can donate a hydrogen bond to the oxygen of the hydroxyl group on carbon 3, and so on down the chain. The formation of these hydrogen bonds can lead to a more compact, folded conformation being favored over a fully extended, linear one. The strength and prevalence of these intramolecular hydrogen bonds can be influenced by the stereochemical configuration of the chiral centers at carbons 2, 3, 4, and 5.

The presence of intramolecular hydrogen bonding can be inferred from spectroscopic data, such as shifts in the O-H stretching frequencies in infrared (IR) spectroscopy. Computational modeling is another powerful tool used to predict and visualize these hydrogen bonding networks and their impact on conformational stability.

Potential Intramolecular Hydrogen Bonds in this compound

| Donor Hydroxyl Group (Position) | Acceptor Oxygen (Position) | Resulting Pseudo-Ring Size |

|---|---|---|

| OH at C2 | O at C3 | 5-membered |

| OH at C2 | O at C4 | 6-membered |

| OH at C3 | O at C4 | 5-membered |

| OH at C3 | O at C5 | 6-membered |

The surrounding solvent environment can have a profound impact on the conformational preferences of this compound. This is primarily due to the competition between intramolecular hydrogen bonds and intermolecular hydrogen bonds with solvent molecules.

In a non-polar (aprotic) solvent, where the solvent molecules cannot form hydrogen bonds, the intramolecular hydrogen bonds of this compound will be at their strongest. In such an environment, the molecule is more likely to adopt a compact, folded conformation to maximize these favorable internal interactions.

Conversely, in a polar, protic solvent like water, the solvent molecules can act as both hydrogen bond donors and acceptors. This leads to the formation of strong intermolecular hydrogen bonds between the hydroxyl groups of this compound and the surrounding water molecules. These interactions can disrupt the intramolecular hydrogen bonds, leading to a more extended or "open" conformation of the polyol. The solvent essentially "solvates" the individual hydroxyl groups, reducing their propensity to interact with each other.

The choice of solvent can therefore be used to modulate the conformational equilibrium of this compound. This principle is important in various applications, such as in controlling reaction selectivity where the conformation of the reactant can influence the outcome. The thermodynamic quality of the solvent determines the polymer conformation in solution and subsequently in a film culturalheritage.org. In solution, the solvent plays a crucial role in determining the molecular conformation and, consequently, the viability and selectivity of a chemical reaction frontiersin.org.

Expected Conformational Effects of Different Solvents on this compound

| Solvent Type | Polarity | Hydrogen Bonding Capability | Expected Effect on Intramolecular H-Bonds | Predominant Conformation |

|---|---|---|---|---|

| Hexane (B92381) | Non-polar | None | Strengthened | Compact/Folded |

| Chloroform | Weakly polar | Weak | Minimally Disrupted | Leaning towards Compact |

| Acetone (B3395972) | Polar aprotic | Acceptor only | Partially Disrupted | Intermediate |

| Water | Polar protic | Donor & Acceptor | Significantly Disrupted | Extended/Open |

Chemical Reactivity and Transformation Studies of Hexane 2,3,4,5 Tetraol

Selective Derivatization of Hydroxyl Groups

The presence of four hydroxyl groups offers multiple sites for derivatization. Achieving selectivity—modifying one or more hydroxyl groups while leaving others unchanged—is a key challenge and a central theme in the chemistry of polyols. This selectivity can often be controlled by the choice of reagents, catalysts, and reaction conditions, as well as by exploiting the different steric and electronic environments of the hydroxyl groups.

Esterification and Etherification Reactions

Esterification: Hexane-2,3,4,5-tetraol can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form esters. This reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid) for Fischer esterification. wikipedia.org The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. It is possible to form mono-, di-, tri-, or tetra-esters, depending on the stoichiometry of the reagents. Selective esterification of specific hydroxyl groups can be challenging but may be achieved by using bulky acylating agents that preferentially react with the less sterically hindered hydroxyl groups.

Etherification: The formation of ethers from this compound can be accomplished through reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide. organic-chemistry.org Due to the presence of multiple hydroxyl groups, a mixture of ether products is likely unless protecting group strategies are employed to achieve selectivity.

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reactant | Reagent | Typical Catalyst/Conditions | Potential Product |

|---|---|---|---|---|

| Esterification | This compound | Acetic Anhydride | Pyridine | Hexane-2,3,4,5-tetrayl tetraacetate |

| Etherification | This compound | Methyl Iodide | Sodium Hydride (NaH) | 2,3,4,5-Tetramethoxyhexane |

Formation of Cyclic Structures (e.g., Acetals, Ketals, Boronates)

The vicinal (adjacent) arrangement of the hydroxyl groups in this compound (at the C2-C3, C3-C4, and C4-C5 positions) makes it well-suited for the formation of cyclic structures.

Acetals and Ketals: In the presence of an acid catalyst, the diol moieties can react with aldehydes or ketones to form five-membered cyclic acetals or ketals, respectively. For example, reaction with acetone (B3395972) can form isopropylidene derivatives. This reaction is reversible and is often used as a method for protecting diol functionalities during other synthetic steps. mdpi.com The formation of these cyclic structures can also help in controlling the stereochemistry of subsequent reactions.

Boronates: Vicinal diols readily react with boronic acids or their esters to form cyclic boronate esters. This reaction is typically rapid and reversible, often proceeding without the need for a catalyst. The formation of polyboronates can occur when using diboronic acids, leading to the creation of porous polymer networks. acs.org These materials have potential applications in catalysis and material science.

Table 2: Formation of Cyclic Derivatives

| Cyclic Structure | Reagent | Typical Conditions | Potential Product Structure |

|---|---|---|---|

| Cyclic Acetal (B89532) | Benzaldehyde | Acid catalyst (e.g., p-TsOH) | Benzylidene acetal across a diol pair |

| Cyclic Ketal | Acetone | Acid catalyst (e.g., H2SO4) | Isopropylidene ketal (acetonide) across a diol pair |

| Cyclic Boronate | Phenylboronic acid | Aprotic solvent | Phenylboronate ester across a diol pair |

Oxidation and Reduction Chemistry

The hydroxyl groups of this compound are susceptible to both oxidation and reduction, leading to a variety of carbonyl compounds or complete deoxygenation.

Oxidation: The secondary alcohol groups in this compound can be oxidized to ketones using a range of oxidizing agents. Depending on the reagent and conditions, partial or full oxidation can be achieved, potentially yielding mono-, di-, tri-, or tetra-ketones.

A significant reaction for vicinal diols is oxidative cleavage. Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave the carbon-carbon bonds between the hydroxyl-bearing carbons. stackexchange.comijsr.net For this compound, this could result in the cleavage of the C3-C4 bond and potentially the C2-C3 and C4-C5 bonds, leading to the formation of smaller aldehyde and carboxylic acid fragments. The study of these cleavage products can be a valuable tool for structural elucidation of sugar alcohols and other polyols. youtube.com

Reduction: As a polyol, this compound is already in a reduced state. Further reduction would involve the removal of hydroxyl groups to form a hexane (B92381) diol, mono-ol, or ultimately hexane. This process, known as deoxygenation or hydrogenolysis, is typically challenging and requires harsh conditions, such as high-pressure hydrogenation with heterogeneous catalysts. acs.org Conversely, this compound can be synthesized via the reduction of a corresponding polyketone, such as hexane-2,3,4,5-tetraone.

Carbon-Carbon Bond Forming Reactions

Directly participating in carbon-carbon bond-forming reactions at the carbon backbone of this compound is complicated by the presence of the acidic hydroxyl protons. In many standard organometallic reactions (e.g., Grignard or organolithium reactions), the hydroxyl groups would quench the reagent.

Therefore, a common strategy involves the protection of the hydroxyl groups prior to attempting C-C bond formation. The hydroxyls can be converted into unreactive functional groups like ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers) or acetals. Once protected, the carbon skeleton can be functionalized. For instance, the terminal methyl groups could potentially be halogenated and then used in coupling reactions. Following the desired C-C bond formation, the protecting groups can be removed to regenerate the polyol moiety. This multi-step approach is fundamental in the synthetic chemistry of polyols and carbohydrates. nih.gov

Polymerization and Oligomerization Behavior

With four hydroxyl groups, this compound can act as a multifunctional monomer or a cross-linking agent in polymerization reactions. creative-proteomics.commc-ll.com

Polyesters: It can undergo condensation polymerization with dicarboxylic acids or their derivatives to form highly branched or cross-linked polyesters. mc-ll.com The resulting polymer's properties, such as rigidity and thermal stability, would be influenced by the high density of cross-links provided by the tetrol.

Polyurethanes: The hydroxyl groups can react with diisocyanates to form polyurethanes. The tetra-functionality of the molecule would lead to the formation of a rigid, cross-linked polyurethane network, which is characteristic of thermosetting polymers used in foams, coatings, and adhesives. lecronchem.com

Polyethers: In the presence of a suitable catalyst, this compound can act as an initiator for the ring-opening polymerization of epoxides like ethylene (B1197577) oxide or propylene (B89431) oxide. sabtechmachine.comeconic-technologies.com This results in the formation of star-shaped polyether polyols with a central hexane-tetraol core and multiple polyether arms.

The ability to form a high degree of cross-linking makes this compound a potentially valuable building block for creating robust and complex three-dimensional polymer architectures.

Advanced Analytical Techniques for Hexane 2,3,4,5 Tetraol Characterization

High-Resolution Spectroscopic Methodologies

The precise structural characterization and stereochemical analysis of Hexane-2,3,4,5-tetraol, a polyhydroxylated aliphatic compound, rely on a suite of advanced analytical techniques. High-resolution spectroscopic methods are indispensable for elucidating its molecular structure, determining its molecular weight, analyzing its vibrational properties, and assessing its stereochemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular framework of this compound.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound (CH₃-CH(OH)-CH(OH)-CH(OH)-CH(OH)-CH₃), the spectrum is expected to show distinct signals for the terminal methyl protons (H1/H6) and the methine protons on the hydroxyl-bearing carbons (H2, H3, H4, H5). The hydroxyl protons themselves may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent. The integration of the signal areas corresponds to the ratio of protons in each unique environment. docbrown.infocolumbia.edu

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. libretexts.org Due to the potential for symmetry, the number of signals can vary depending on the stereoisomer. For a symmetric isomer, fewer signals would be observed. For instance, the ¹³C NMR spectrum of this compound shows distinct signals corresponding to the different carbon environments within the molecule. nih.gov

Table 1: Predicted ¹H and Observed ¹³C NMR Chemical Shifts for this compound Predicted ¹H NMR data is based on typical values for similar structural motifs.

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Observed) | Splitting Pattern (¹H NMR) |

|---|---|---|---|

| C1, C6 (CH₃) | ~1.1-1.3 | 16.5 | Doublet |

| C2, C5 (CHOH) | ~3.5-4.0 | 70.1 | Multiplet |

| C3, C4 (CHOH) | ~3.5-4.0 | 73.5 | Multiplet |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. wikipedia.org These techniques spread the NMR signals across two frequency axes, resolving overlapping peaks that can complicate 1D spectra. iupac.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the H1 methyl protons to the H2 methine proton, H2 to H3, H3 to H4, H4 to H5, and H5 to the H6 methyl protons, thus confirming the linear carbon backbone connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. ucsb.edu Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound, often after derivatization. gsconlinepress.com Electrospray Ionization (ESI-MS) is a softer ionization technique that can be used for direct analysis from a solution.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (150.17 g/mol ). nih.gov The fragmentation pattern is characterized by the cleavage of C-C bonds and the loss of small neutral molecules, such as water (H₂O), from the hydroxyl groups. Common fragments arise from the scission of the carbon chain, leading to characteristic ion peaks. docbrown.infoyoutube.com

Table 2: Key GC-MS Fragmentation Data for this compound Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment Identity |

|---|---|---|

| 43 | 100% (Base Peak) | [C₂H₃O]⁺ or [C₃H₇]⁺ |

| 45 | High | [CH₃CHOH]⁺ |

| 61 | Moderate | [C₂H₅O₂]⁺ |

| 73 | Moderate | [C₃H₅O₂]⁺ |

| 89 | Low | [M - H₂O - C₂H₅O]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mpg.de The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a characteristic "fingerprint" of the molecule's functional groups. mdpi.comdocbrown.info

The spectrum of this compound is dominated by features characteristic of its alcohol and alkane functionalities.

O-H Stretching: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (O-H) groups. mdpi.com

C-H Stretching: Strong absorptions appear in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl (CH₃) and methine (CH) groups. docbrown.info

C-O Stretching: A strong, sharp absorption band in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibrations of the secondary alcohol groups. nih.gov

C-H Bending: Deformational vibrations for CH₃ and CH₂ groups are typically observed in the 1350-1480 cm⁻¹ range. docbrown.info

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend/Deformation | 1350 - 1480 | Medium |

| C-O Stretch (Secondary Alcohol) | 1000 - 1200 | Strong |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity

This compound possesses four chiral centers (at C2, C3, C4, and C5), making it an optically active molecule. nih.gov Chiroptical techniques are essential for studying its stereochemistry.

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The measurement is performed using a polarimeter. The specific rotation [α] is a characteristic physical property for each enantiomer of a chiral molecule. One enantiomer will rotate the light in a clockwise (+) or dextrorotatory direction, while its mirror image will rotate the light by an equal amount in a counter-clockwise (-) or levorotatory direction. Measuring the optical rotation is a primary method for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov While the simple acyclic structure of this compound lacks strong chromophores that absorb in the accessible UV-Vis range, derivatization can introduce chromophores near the stereocenters. The resulting CD spectrum, known as a Cotton effect, is highly sensitive to the stereochemical arrangement of the molecule and can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations or empirical rules. scirp.org

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and analysis of complex mixtures. For a compound like this compound, both high-performance liquid chromatography and gas chromatography play vital roles in its characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds such as this compound. Its high resolution and sensitivity make it ideal for assessing the purity of a sample and for separating its stereoisomers.

The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). For polyols, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a refractive index detector (RID), which is sensitive to changes in the bulk properties of the mobile phase as the analyte elutes, or with a UV detector if the analyte possesses a chromophore or has been derivatized.

A significant challenge in the analysis of this compound is the separation of its various stereoisomers. This is accomplished using chiral HPLC, which employs a chiral stationary phase (CSP). These CSPs create a chiral environment, leading to differential interactions with the enantiomers and diastereomers of the analyte, thus enabling their separation. The choice of the appropriate chiral column and mobile phase is critical for achieving successful resolution of the isomers.

Below is a table illustrating a typical set of HPLC conditions that could be adapted for the analysis of this compound and its isomers.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Chiral Stationary Phase Column (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 20 µL |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to its high polarity and low volatility, this compound cannot be directly analyzed by GC. Therefore, a crucial prerequisite is its conversion into a more volatile derivative.

The most common derivatization technique for polyols is silylation. In this process, the hydroxyl groups of the molecule are reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers. These TMS derivatives are significantly more volatile and thermally stable, making them amenable to GC analysis. The derivatization reaction is typically carried out in an aprotic solvent in a sealed vial, often with gentle heating to ensure complete reaction.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the differential partitioning of the derivatives between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. GC-MS is particularly powerful as it provides not only retention time data for quantification but also mass spectra that can aid in the structural confirmation of the derivatives.

The following table outlines representative GC conditions for the analysis of silylated this compound.

| Parameter | Condition |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule with multiple chiral centers like this compound, single-crystal X-ray diffraction can unambiguously determine not only its molecular structure and conformation in the solid state but also its absolute configuration.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

A key advantage of X-ray crystallography, particularly for chiral molecules, is its ability to determine the absolute configuration. This is achieved through the analysis of anomalous dispersion effects, which are subtle differences in the diffraction pattern caused by the interaction of X-rays with the core electrons of the atoms. While this effect is stronger for heavier atoms, modern techniques and instrumentation often allow for the determination of the absolute configuration of molecules containing only light atoms like carbon and oxygen. researchgate.netmit.edu The successful application of this technique is contingent on the ability to grow a high-quality single crystal of the compound. researchgate.net

The data obtained from an X-ray crystallographic analysis is typically presented in a standardized format, as exemplified in the table below for a hypothetical crystal of an acyclic sugar alcohol.

| Parameter | Value |

| Chemical Formula | C6H14O4 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.5 Å, b = 8.0 Å, c = 12.5 Å |

| Volume | 550 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.45 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

Computational and Theoretical Investigations of Hexane 2,3,4,5 Tetraol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, particularly Density Functional Theory (DFT), are widely used to predict molecular geometries, stability, and the distribution of electrons.

DFT Studies on Molecular Geometries and Stability

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. For a molecule like hexane-2,3,4,5-tetraol, DFT studies would be instrumental in determining its most stable three-dimensional structure. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The stability of different stereoisomers of this compound could also be compared using DFT. By calculating the total electronic energy of each isomer, it is possible to identify the most energetically favorable configurations. This information is vital for understanding the relative abundance of different isomers and their potential interconversion pathways.

Table 1: Representative Predicted Molecular Properties of a this compound Isomer

| Property | Predicted Value | Method |

| Molecular Formula | C6H14O4 | --- |

| Molecular Weight | 150.17 g/mol | --- |

| XLogP3 | -1.5 | Computational |

| Hydrogen Bond Donor Count | 4 | Computational |

| Hydrogen Bond Acceptor Count | 4 | Computational |

| Rotatable Bond Count | 5 | Computational |

| Exact Mass | 150.089209 g/mol | Computational |

| Topological Polar Surface Area | 80.9 Ų | Computational |

Note: This table presents generalized data that would be typical for a this compound isomer based on computational predictions for similar molecules. Specific values would vary depending on the exact stereoisomer and the level of theory used in the calculation.

Conformer Analysis and Energy Landscapes

Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous conformations. Conformer analysis is a computational process that explores the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's behavior in different environments.

The relative energies of different conformers are influenced by a variety of factors, including steric hindrance between bulky groups and the formation of intramolecular hydrogen bonds between the hydroxyl groups. Computational studies on similar acyclic sugar alcohols have shown that these molecules often adopt bent or extended conformations to maximize stabilizing interactions and minimize repulsive forces. nih.gov The energy landscape, a mapping of the molecule's energy as a function of its geometry, can reveal the most populated conformations and the pathways for conformational change.

Simulation of Reaction Mechanisms and Catalytic Pathways

Computational simulations are invaluable for investigating the mechanisms of chemical reactions, providing insights into transition states and the energetics of reaction pathways. For this compound, this could involve studying its synthesis, degradation, or its role as a substrate in catalytic processes.

Transition State Characterization and Activation Energy Determination

Understanding how a reaction proceeds requires the characterization of its transition state—the highest energy point along the reaction coordinate. Quantum chemical methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound.

Once the energies of the reactants, products, and the transition state are known, the activation energy for the reaction can be calculated. The activation energy is a critical parameter that determines the rate of a chemical reaction. For example, in the catalytic conversion of polyols, computational studies can help to elucidate the role of the catalyst in lowering the activation energy and promoting a specific reaction pathway.

Modeling of Catalyst-Substrate Interactions

In many chemical transformations, catalysts are employed to enhance reaction rates and selectivity. Computational modeling can provide a detailed picture of how a catalyst interacts with a substrate like this compound. This includes identifying the active site of the catalyst, the binding mode of the substrate, and the specific interactions (e.g., hydrogen bonding, coordination bonds) that facilitate the catalytic process.

For instance, in the hydrogenation or oxidation of polyols, understanding the interaction between the hydroxyl groups of the substrate and the surface of a metal catalyst is key to optimizing the catalytic system. Molecular dynamics simulations can be used to study the dynamic behavior of the catalyst-substrate complex and to identify the key steps in the catalytic cycle.

Prediction of Spectroscopic Properties

Computational chemistry can also be used to predict the spectroscopic properties of molecules, which can be a valuable tool for their identification and characterization. For this compound, theoretical predictions of its NMR, IR, and Raman spectra could aid in the interpretation of experimental data.

By calculating the magnetic shielding of atomic nuclei, it is possible to predict the chemical shifts in an NMR spectrum. Similarly, by calculating the vibrational frequencies of the molecule, its IR and Raman spectra can be simulated. Comparing these predicted spectra with experimental results can help to confirm the structure of the molecule and to assign specific spectral features to particular molecular motions or functional groups. This is particularly useful for distinguishing between different stereoisomers, which may have very similar but distinct spectroscopic signatures.

Applications of Hexane 2,3,4,5 Tetraol and Its Derivatives in Materials Science and Chiral Synthesis

Hexane-2,3,4,5-tetraol as a Versatile Platform Molecule for Specialty Chemicals

The concept of a platform chemical revolves around a molecule that can be derived from biomass and subsequently converted into a variety of higher-value chemicals. mdpi.comdoaj.orgnih.govxftechnologies.com C6 sugars and their derivatives, such as sugar alcohols, are considered key platform molecules in the development of a sustainable bio-based economy. researchgate.netsc.edu this compound, which can be derived from the reduction of corresponding sugars, fits this profile. Its multiple hydroxyl functionalities allow for a diverse range of chemical transformations, making it a versatile starting material for the synthesis of specialty chemicals. These potential transformations include oxidation, esterification, etherification, and conversion to amino compounds, each leading to products with distinct properties and applications. The development of efficient catalytic processes for the conversion of biomass-derived sugars to compounds like this compound is a critical area of research for realizing a bio-based chemical industry. researchgate.net

Polymer Precursors and Modifiers

The tetra-functional nature of this compound makes it a valuable building block for the synthesis and modification of polymers. Its four hydroxyl groups can participate in polymerization reactions, leading to the formation of complex, cross-linked, or branched polymer architectures.

Polyesters: Polyesters are synthesized through the polycondensation reaction of a diol or polyol with a dicarboxylic acid or its derivative. york.ac.uknih.gov this compound, with its four hydroxyl groups, can react with dicarboxylic acids to form a highly cross-linked polyester (B1180765) network. The properties of the resulting polyester, such as its rigidity, thermal stability, and biodegradability, can be tailored by the choice of the dicarboxylic acid and the stereochemistry of the tetraol. While specific studies on the synthesis of polyesters from this compound are not extensively documented, the general principles of polyesterification suggest its high potential in creating novel polyester materials. researchgate.net The use of bio-based polyols like this compound is a key strategy in the development of sustainable and biodegradable polyesters. researchgate.net

Polyurethanes: Polyurethanes are formed by the reaction of a polyol with a diisocyanate. nih.govgoogle.com The hydroxyl groups of the polyol react with the isocyanate groups to form urethane (B1682113) linkages. The use of a tetra-functional polyol like this compound in polyurethane synthesis would lead to the formation of a rigid and highly cross-linked polyurethane network. Research on sugar-derived diamines, such as 1,6-diamino-1,6-dideoxy-D-mannitol, a derivative of a stereoisomer of this compound, has demonstrated their successful incorporation into polyurethanes. This suggests that this compound itself would be a viable polyol component in polyurethane formulations, contributing to the development of bio-based polyurethanes with potentially enhanced thermal and mechanical properties. documentsdelivered.comresearchgate.net

In polymer synthesis, branching agents are crucial for modifying the properties of linear polymers. The introduction of branches can significantly impact a polymer's melt viscosity, solubility, and mechanical properties. nih.govmdpi.comresearchgate.netresearchgate.net Monomers with more than two functional groups, such as this compound, can act as branching agents. When added in small amounts during the polymerization of bifunctional monomers (e.g., a diol and a dicarboxylic acid), this compound can create branching points in the polymer chain. This is particularly relevant in the synthesis of polyesters like poly(butylene adipate (B1204190) terephthalate) (PBAT), where branching agents are used to improve melt strength. nih.govmdpi.com The four hydroxyl groups of this compound allow for the formation of a three-dimensional polymer network, transforming a linear polymer into a branched or even cross-linked material with altered rheological and mechanical characteristics. nih.gov

Chiral Synthons in Asymmetric Synthesis

The stereochemistry of this compound makes it a valuable chiral building block, or synthon, for asymmetric synthesis. The presence of multiple stereocenters allows for the synthesis of a variety of enantiomerically pure complex molecules. nih.gov

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. Chiral synthons, which are enantiomerically pure building blocks, are often employed to achieve this goal. nih.gov Sugar-derived molecules, with their inherent chirality, are excellent sources of chiral synthons. researchgate.net The different stereoisomers of this compound, such as 1,6-dideoxy-L-mannitol, can be utilized as starting materials for the synthesis of complex, biologically active molecules. researchgate.net The defined stereochemistry of the hydroxyl groups on the hexane (B92381) backbone can be used to direct the stereochemical outcome of subsequent reactions, enabling the construction of target molecules with high enantiomeric purity. The conversion of such polyols into more complex structures is a key strategy in the synthesis of natural products and pharmaceuticals.

Design and Synthesis of Porous Materials (e.g., Chiral Polyboronates)

The synthesis of porous materials with controlled pore sizes and functionalities is a rapidly growing area of materials science. While there is significant research on the use of sugar-derived polyols in the creation of such materials, it is crucial to note a distinction in the specific isomer of hexane-tetraol that has been successfully utilized.

Current research extensively documents the use of Hexane-1,2,5,6-tetraol in the synthesis of chiral polyboronates. researchgate.netnih.govrsc.orgnih.govwisc.edu In these studies, the condensation reaction between Hexane-1,2,5,6-tetraol and various diboronic acids leads to the formation of porous, crystalline materials. nih.govnih.govresearchgate.net The chirality of the tetraol is transferred to the resulting porous polymer, creating a chiral environment within the pores. These materials have potential applications in enantioselective separations and catalysis.

To date, there is a lack of specific literature detailing the use of This compound for the synthesis of chiral polyboronates or other porous materials. However, based on the principles demonstrated with its isomer, it is theoretically plausible that this compound could also react with diboronic acids to form porous networks. The different positioning of the hydroxyl groups in this compound compared to Hexane-1,2,5,6-tetraol would likely result in porous materials with distinct pore structures, surface areas, and chiral recognition capabilities. Further research is needed to explore the potential of this compound in the design and synthesis of novel porous materials. mdpi.com

Future Research Directions and Emerging Opportunities for Hexane 2,3,4,5 Tetraol

Development of Highly Efficient and Atom-Economical Synthetic Methods

The future production of Hexane-2,3,4,5-tetraol will likely hinge on the development of synthetic routes that are both highly efficient and adhere to the principles of green chemistry, emphasizing atom economy. A promising avenue lies in the catalytic conversion of biomass-derived feedstocks. Research on analogous compounds, such as hexane-1,2,5,6-tetrol, has demonstrated the feasibility of producing polyols from renewable resources like cellulose. researchgate.net

Future synthetic strategies for this compound could be inspired by these biomass conversion pathways. For instance, the selective hydrodeoxygenation (HDO) of C6 sugars or their derivatives could be a viable route. This approach would involve the carefully controlled removal of specific hydroxyl groups from a sugar backbone to yield the target tetraol. The development of such a process would be a significant step towards a sustainable chemical industry, reducing reliance on petrochemical feedstocks.

Key research objectives in this area will include:

Identification of suitable biomass-derived precursors: Investigating various C6 sugars and their derivatives to identify the most promising starting materials for the synthesis of this compound.

Optimization of reaction conditions: Systematically studying the effects of temperature, pressure, and solvent systems to maximize yield and selectivity.

Process intensification: Exploring continuous flow reactors and integrated separation techniques to improve process efficiency and reduce waste.

Table 1: Comparison of Potential Bio-Based Routes to Hexane-Polyols

| Feedstock | Key Transformation | Potential Product | Challenges |

| Glucose | Selective Hydrodeoxygenation | This compound | Controlling regioselectivity of deoxygenation |

| Fructose | Isomerization and Selective HDO | This compound | Complex reaction pathways, potential for side reactions |

| Cellulose | Hydrolytic Hydrogenation | Mixture of C6 sugar alcohols | Separation and purification of the desired tetraol |

Exploration of Novel Catalytic Systems with Enhanced Selectivity

The selective synthesis of this compound, with its specific arrangement of four hydroxyl groups, necessitates the development of highly selective catalysts. The challenge lies in controlling the regioselectivity of the reactions, ensuring that the desired hydroxyl groups are retained while others are removed or modified.

Bifunctional catalysts, which possess both acidic and metallic sites, have shown great promise in the conversion of biomass to polyols. researchgate.net For the synthesis of this compound, future research could focus on designing catalysts that can orchestrate a sequence of reactions, such as dehydration and hydrogenation, with high precision. For example, a catalyst could be designed to first catalyze the dehydration of a C6 sugar at specific positions, followed by the hydrogenation of the resulting unsaturated intermediates to yield the target tetraol.

Furthermore, the stereochemistry of this compound is a critical aspect that will require sophisticated catalytic solutions. The development of chiral catalysts could enable the stereoselective synthesis of specific stereoisomers of the tetraol, which may have unique properties and applications. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for stereoselective transformations and could be a fruitful area of investigation for the synthesis of chiral this compound. rsc.org

Future research in catalysis for this compound synthesis should explore:

Novel bifunctional catalyst formulations: Investigating different combinations of metal nanoparticles and solid acid supports to fine-tune the catalytic activity and selectivity.

Shape-selective zeolites: Utilizing the well-defined pore structures of zeolites to control the access of reactants to the active sites and thereby influence the product distribution.

Chiral catalysts: Designing and synthesizing chiral metal complexes and organocatalysts for the asymmetric synthesis of specific stereoisomers of this compound.

Expansion into Advanced Functional Materials

The presence of four hydroxyl groups in this compound makes it an attractive building block for the synthesis of a variety of functional materials. These hydroxyl groups can serve as reactive sites for polymerization and cross-linking reactions, enabling the creation of polymers with tailored properties.

One of the most promising applications for this compound is in the field of polyurethanes. Polyols are key components in the synthesis of polyurethanes, and the structure of the polyol has a significant impact on the properties of the final material. researchgate.netnih.gov By incorporating this compound into polyurethane formulations, it may be possible to develop materials with enhanced properties, such as improved thermal stability, mechanical strength, and biodegradability.

Beyond polyurethanes, this compound could also be used to create other functional polymers, such as polyesters and polycarbonates. Furthermore, its polyhydroxylated nature makes it a candidate for the synthesis of mesoporous materials. For example, condensation reactions with boronic acids could lead to the formation of porous organic polymers with potential applications in catalysis, separation, and gas storage, similar to what has been observed with hexane-1,2,5,6-tetrol. creative-proteomics.com

Emerging opportunities for this compound in functional materials include:

Bio-based polyurethanes: Developing a new generation of sustainable polyurethanes with tunable properties based on this compound.

Biodegradable polyesters: Investigating the use of this compound in the synthesis of biodegradable polyesters for applications in packaging and medicine.

Mesoporous organic frameworks: Exploring the self-assembly of this compound with organic linkers to create novel porous materials with tailored pore sizes and functionalities.

Table 2: Potential Applications of this compound in Functional Materials

| Material Class | Potential Role of this compound | Desired Properties |

| Polyurethanes | Cross-linking agent, chain extender | Improved mechanical strength, thermal stability, biodegradability |

| Polyesters | Monomer | Enhanced hydrophilicity, biodegradability |

| Mesoporous Polymers | Building block | High surface area, tunable porosity |

Deeper Understanding of Structure-Reactivity Relationships through Integrated Approaches

A fundamental understanding of the relationship between the structure of this compound and its reactivity is crucial for unlocking its full potential. The arrangement of the four hydroxyl groups along the hexane (B92381) chain, as well as their stereochemistry, will significantly influence the molecule's physical and chemical properties.

Future research should employ an integrated approach that combines experimental studies with computational modeling to elucidate these structure-reactivity relationships. Experimental techniques such as spectroscopy (NMR, IR) and chromatography (GC-MS) can provide valuable information about the structure and purity of this compound and its derivatives. Kinetic studies of its reactions will help to quantify its reactivity and provide insights into reaction mechanisms.

Computational modeling, including quantum chemical calculations and molecular dynamics simulations, can provide a deeper understanding of the molecule's conformational preferences, the energetics of different reaction pathways, and the nature of its interactions with catalysts and other molecules. dntb.gov.ua This theoretical insight can guide the design of new catalysts and the development of more efficient synthetic processes. The influence of stereochemistry on the properties of polymers derived from polyols is a well-established concept, and similar principles are expected to apply to materials derived from this compound.

Key areas for investigation into the structure-reactivity relationships of this compound include:

Conformational analysis: Determining the preferred three-dimensional structures of the different stereoisomers of this compound and understanding how these conformations influence reactivity.

Mechanistic studies: Investigating the detailed reaction mechanisms of key transformations, such as dehydration and hydrogenolysis, to identify the rate-determining steps and key intermediates.

Predictive modeling: Developing computational models that can accurately predict the properties and reactivity of this compound and its derivatives, thereby accelerating the discovery of new applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.